N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d][1,3]dioxol moiety, an indolin-1-yl group, and a thiophen-2-yl group, all connected through an oxalamide linkage. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the individual building blocks. The benzo[d][1,3]dioxol-5-yl group can be synthesized through a series of reactions involving benzene derivatives and diols. The indolin-1-yl group is often prepared via the reduction of indole derivatives, while the thiophen-2-yl group can be synthesized through the cyclization of thiophene precursors.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic processes to improve efficiency and yield. Palladium-catalyzed cross-coupling reactions are commonly employed to form the carbon-nitrogen bonds necessary for the oxalamide linkage. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, this compound has shown potential in various assays and studies. Its interaction with biological macromolecules can be explored for drug discovery and development.
Medicine: Medically, this compound may have applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and reduced side effects.
Industry: In industry, this compound can be used as a building block for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The indolin-1-yl and thiophen-2-yl groups may interact with cellular components, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)ethyl)oxalamide: Lacks the thiophen-2-yl group.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide: Lacks the indolin-1-yl group.
Uniqueness: The presence of both the indolin-1-yl and thiophen-2-yl groups in N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide makes it unique compared to its analogs
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c27-22(23(28)25-16-7-8-19-20(12-16)30-14-29-19)24-13-18(21-6-3-11-31-21)26-10-9-15-4-1-2-5-17(15)26/h1-8,11-12,18H,9-10,13-14H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFGBTWGFOXGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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